![molecular formula C10H18O B13801374 [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-07-8](/img/structure/B13801374.png)
[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol, commonly known as geraniol, is a naturally occurring monoterpenoid and an alcohol. It is primarily found in essential oils of several aromatic plants, including rose, citronella, and palmarosa. Geraniol is widely used in the fragrance and flavor industries due to its pleasant rose-like scent. Additionally, it has applications in the pharmaceutical and agricultural sectors.
准备方法
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed hydration of myrcene. This reaction typically uses sulfuric acid as a catalyst and proceeds under mild conditions to yield geraniol.
Another method involves the isomerization of linalool, which can be achieved using acidic catalysts such as alumina or zeolites. This process requires elevated temperatures and careful control of reaction conditions to ensure high selectivity for geraniol.
Industrial Production Methods
Industrial production of geraniol often relies on the extraction from natural sources. Essential oils containing geraniol are obtained through steam distillation of plants like rose and citronella. The extracted oils are then subjected to fractional distillation to isolate pure geraniol.
化学反应分析
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to form geranial (citral) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of geraniol can yield citronellol, a related monoterpenoid alcohol.
Substitution: Geraniol can participate in substitution reactions, such as esterification with acetic anhydride to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acetic anhydride in the presence of a catalytic amount of sulfuric acid.
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
科学研究应用
Geraniol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties. It has shown effectiveness against a variety of pathogens.
Medicine: Investigated for its potential anticancer properties. Geraniol has been found to inhibit the growth of certain cancer cells.
Industry: Used as a natural insect repellent and in the formulation of perfumes and flavors.
作用机制
Geraniol exerts its effects through multiple mechanisms:
Antimicrobial Action: Disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Action: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Insect Repellent: Interferes with the olfactory receptors of insects, deterring them from approaching treated surfaces.
相似化合物的比较
Geraniol is similar to other monoterpenoid alcohols such as linalool, citronellol, and nerol. it is unique in its strong rose-like scent and its broad spectrum of biological activities.
Similar Compounds
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender.
Citronellol: A monoterpenoid alcohol with a citrus scent, used in insect repellents.
Nerol: An isomer of geraniol with a similar structure but different olfactory properties.
Geraniol stands out due to its versatility and effectiveness in various applications, making it a valuable compound in multiple fields.
属性
CAS 编号 |
97890-07-8 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(2S,3E)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7+/t10-/m0/s1 |
InChI 键 |
RJSWINAXCPBTMV-PCYYEKQGSA-N |
手性 SMILES |
C[C@@H](/C(=C/CC=C(C)C)/C)O |
规范 SMILES |
CC(C(=CCC=C(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


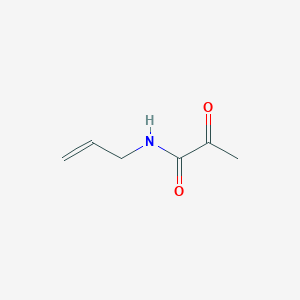

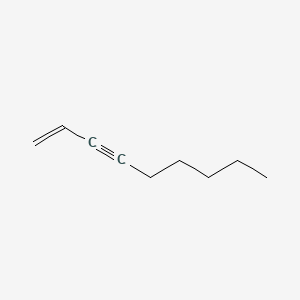
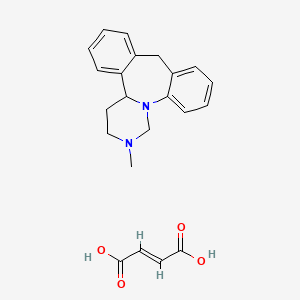
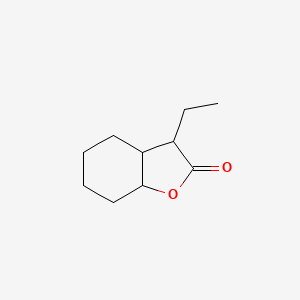
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)

![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)
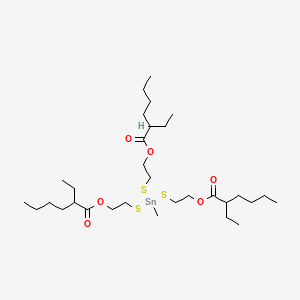

![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)
![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
